REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:9]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[C:10](=O)[CH2:11][CH2:12][C:13](=[O:25])[C:14]1[CH:19]=[CH:18][C:17]([NH:20][S:21]([CH3:24])(=[O:23])=[O:22])=[CH:16][CH:15]=1)[CH3:8].CC1C=C(C(=O)C)C=CC=1NS(C)(=O)=O.[Na].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+]>O1CCCC1.C(OCC)(=O)C>[CH2:7]([N:9]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH2:10][CH2:11][CH2:12][CH:13]([C:14]1[CH:15]=[CH:16][C:17]([NH:20][S:21]([CH3:24])(=[O:23])=[O:22])=[CH:18][CH:19]=1)[OH:25])[CH3:8] |f:0.1.2.3.4.5,9.10.11,^1:48|
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CCC(C1=CC=C(C=C1)NS(=O)(=O)C)=O)=O)CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
potassium tartrate
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0° to -5° C.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
the solid is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solutions are dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCCC(O)C1=CC=C(C=C1)NS(=O)(=O)C)CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |